

niclosamide buffer pH optimization for maximum solubility

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Compound Focus: Niclosamide

CAS No.: 50-65-7

Cat. No.: S548510

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pH and Niclosamide Solubility: Key Data

Niclosamide is a weak acid (pKa ~7.12) whose solubility is profoundly dependent on the pH of the medium. The table below summarizes its equilibrium solubility across different pH levels and in various pure solvents, which is crucial for pre-formulation studies [1] [2].

Table 1: Equilibrium Solubility of Niclosamide

Medium / Solvent	pH (if applicable)	Solubility (µM)	Solubility (µg/mL)	Notes
Aqueous Buffer	3.66	2.53 µM	~0.83 µg/mL	AKSci polymorph [1]
	7.00	~1-2 µM	~0.33-0.65 µg/mL	Most stable monohydrate (HB) [3] [4]
	8.30	30 µM	~9.8 µg/mL	"Nasally safe" pH [1]
	9.00	200 µM	~65.4 µg/mL	-
	9.20	300 µM	~98.1 µg/mL	-

Medium / Solvent	pH (if applicable)	Solubility (μM)	Solubility ($\mu\text{g/mL}$)	Notes
	9.63	703.6 μM	~230 $\mu\text{g/mL}$	"Orally safe" pH [1]
Pure Solvents	-	-	-	-
Water	-	-	5-8 $\mu\text{g/mL}$	Reported range [5]
PEG 400	-	-	~36 mg/mL	At 323.15K; highest solvent solubility [2]
DMSO	-	-	14 mg/mL	-
Ethanol	-	-	6 mg/mL	-

Experimental Protocol: Determining and Optimizing Solubility

Here is a detailed methodology for assessing the pH-dependent solubility of **niclosamide**, adapted from the shake-flask method used in recent studies [3] [1] [2].

1. Preparation of Buffered Solutions

- Prepare a series of aqueous buffer solutions covering a pH range from about 7.5 to 9.5. Common buffers include **Tris (Tris(hydroxymethyl)aminomethane) Buffer** and phosphate-buffered saline (PBS).
- Adjust and verify the pH of each buffer solution using a calibrated pH meter.

2. Solubility Equilibrium Study

- To vials containing 10 mL of each buffer solution, add an **excess amount** of **niclosamide** (from a pure source or crushed commercial tablets).
- Seal the vials and agitate them (e.g., at 180 rpm) for **at least 24-72 hours** at ambient temperature to achieve equilibrium.
- For time-dependent studies, take supernatant samples at various intervals (e.g., 1h, 3h, 6h, 24h).

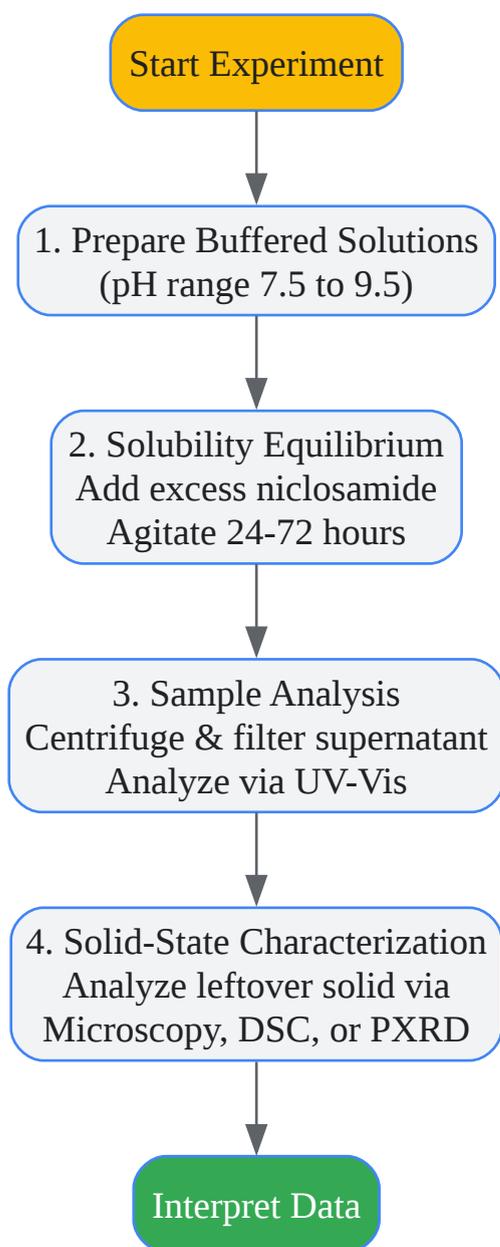
3. Sample Analysis

- After equilibration, centrifuge the samples (e.g., at 15,000 rpm for 15 minutes) to separate undissolved solid.
- Filter the supernatant through a **0.45 µm membrane filter**.
- Dilute the filtered supernatant suitably with a solvent like methanol-water mixture (e.g., 8:2 v/v) to ensure compatibility with analysis.
- Quantify the dissolved **niclosamide** concentration using a calibrated **UV-Vis spectrophotometer** at its maximum absorbance wavelength (e.g., ~330 nm).

4. Solid-State Characterization (Post-Equilibration)

- Isolate the leftover solid from the equilibrium slurry.
- Analyze this solid using techniques like **Optical Microscopy**, **Differential Scanning Calorimetry (DSC)**, or **Powder X-Ray Diffraction (PXRD)** to identify the polymorphic form in equilibrium with the solution [1] [2]. This is critical as the solid can convert to a less soluble hydrate over time.

The following workflow diagram summarizes the key steps of this experimental protocol:



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Troubleshooting Common Issues

Problem: Precipitation or a drop in solubility over time.

- **Cause:** This is often due to the conversion of the initial anhydrous **niclosamide** to a **less soluble monohydrate form** (like the HB polymorph) upon prolonged contact with aqueous solution [3] [4] [1].
- **Solution:**

- Use a **solvent-exchange technique**: First, dissolve **niclosamide** in a minimal volume of a miscible organic solvent (e.g., DMSO, ethanol). Then, add this solution directly to the buffer under vigorous stirring to create a metastable solution, avoiding the presence of solid hydrate crystals [1].
- **Heat-treatment** (e.g., 200°C) of the starting **niclosamide** material to ensure it is in the anhydrous form has been shown to result in higher and more stable supernatant concentrations [4].

Problem: Low solubility even at high pH.

- **Cause**: The source of **niclosamide** may be a stable, low-solubility polymorph [1].
- **Solution**: Source **niclosamide** from different suppliers and characterize the starting material. Consider using **pH modifiers** like meglumine or sodium carbonate within your solid formulation to create a favorable microenvironmental pH upon dissolution [6].

Problem: Inconsistent solubility data.

- **Cause**: Different polymorphic forms from various suppliers (e.g., "AKSci-polymorph" vs. "Sigma-polymorph") have intrinsically different dissolution behaviors and equilibrium solubilities [1].
- **Solution**: Always characterize the solid-state form of your starting material and the post-equilibration solid. Standardize your **niclosamide** source for consistent results.

Advanced Formulation Strategies

Beyond simple pH adjustment, several advanced formulation strategies have shown promise in significantly improving **niclosamide** solubility and bioavailability. The table below lists some key approaches documented in the literature.

Table 2: Advanced Formulation Strategies for Niclosamide

Formulation Approach	Key Findings	Citation
Metal-Organic Framework (MOF-5)	Loaded NIC@MOF-5 showed a 6.1x solubility increase in PBS (pH 7.4). Dissolution rate was also significantly enhanced.	[7]
PLGA-HA Nanospheres	Hyaluronic acid-modified PLGA nanospheres (NIC@PLGA-HAs) enhanced water solubility, provided pH-responsive controlled	[8]

Formulation Approach	Key Findings	Citation
	release, and improved in vivo efficacy.	
Amorphous Solid Dispersions	Incorporating alkaline pH modifiers (e.g., meglumine) into solid dispersions can improve dissolution by creating a favorable microenvironmental pH.	[6]
Extraction from Commercial Tablets	Niclosamide can be extracted directly from crushed, approved Yomesan tablets into alkaline Tris buffer, offering a potential path for expedited formulation.	[4]

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To cite this document: Smolecule. [niclosamide buffer pH optimization for maximum solubility].

Smolecule, [2026]. [Online PDF]. Available at:

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